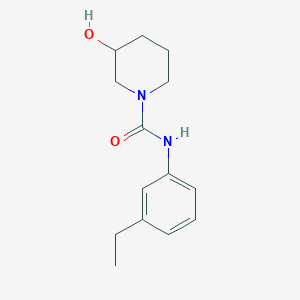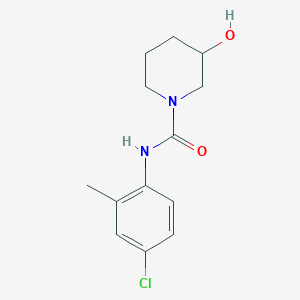
N-(4-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carboxamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. This compound is thought to enhance the activity of GABAergic neurons, leading to the suppression of neuronal excitability and the reduction of pain and anxiety.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carboxamide has significant effects on biochemical and physiological processes. It has been found to increase the levels of GABA in the brain, which leads to the suppression of neuronal activity. This compound has also been shown to reduce the levels of glutamate, a neurotransmitter that is involved in the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been shown to have anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of neuropathic pain, epilepsy, and anxiety disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carboxamide. One direction is to investigate the potential of this compound as a treatment for other neurological disorders, such as depression and schizophrenia. Another direction is to study the safety and efficacy of this compound in clinical trials. Additionally, further research is needed to determine the exact mechanism of action of this compound and to identify potential drug targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carboxamide involves the reaction of 4-chloro-2-methylbenzoyl chloride with piperidine-3-carboxylic acid in the presence of a base. The reaction yields N-(4-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylic acid, which is then converted to the amide form using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has been found to have anticonvulsant, analgesic, and anxiolytic properties. Research has also shown that this compound has potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-7-10(14)4-5-12(9)15-13(18)16-6-2-3-11(17)8-16/h4-5,7,11,17H,2-3,6,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUSHHQUKQWAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

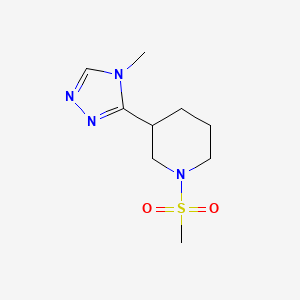
![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
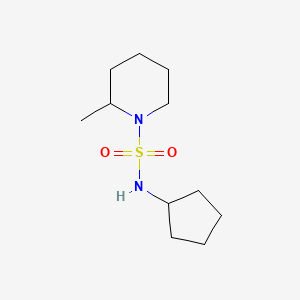
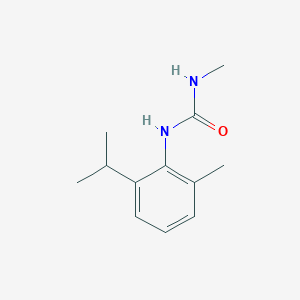
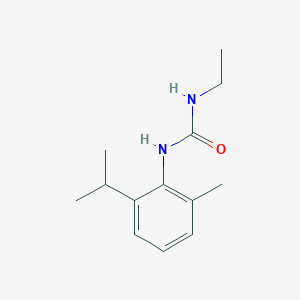
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)

![3-(2-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526467.png)

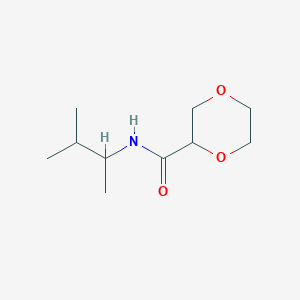
![3-(2-Fluoro-5-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526488.png)
